

Application Notes and Protocols: GSK583 in Human Monocyte-Derived Macrophages

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Compound of Interest

Compound Name: Gsk583

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These application notes provide a comprehensive overview of the use of **GSK583**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in studies involving human monocyte-derived macrophages (hMDMs). This document includes a summary of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

GSK583 is a highly selective and potent small molecule inhibitor of RIPK2 kinase.[1][2] RIPK2 is a critical signaling node in the innate immune system, primarily downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[2][3] Upon recognition of their respective ligands, such as muramyl dipeptide (MDP) from bacterial peptidoglycan by NOD2, RIPK2 is activated, leading to the induction of pro-inflammatory signaling pathways, including NF- κ B and MAPK.[3] This results in the production of inflammatory cytokines like TNF- α and IL-6.[1][4] Given the role of NOD2-RIPK2 signaling in inflammatory diseases, **GSK583** serves as a valuable tool for investigating the function of this pathway in immune cells like macrophages.

Mechanism of Action

GSK583 acts as an ATP-competitive inhibitor of RIPK2's kinase activity.[3] By binding to the ATP pocket of RIPK2, **GSK583** prevents the autophosphorylation and subsequent activation of

the kinase. This, in turn, blocks the recruitment and activation of downstream signaling components, effectively inhibiting the production of inflammatory cytokines and other mediators in response to NOD1 and NOD2 stimulation.[1][3] **GSK583** has demonstrated high selectivity for RIPK2, with minimal off-target effects on a broad range of other kinases, making it a precise tool for studying RIPK2-dependent signaling.[5]

Quantitative Data

The following tables summarize the reported inhibitory activity of **GSK583** in human primary cells. Note that the primary data available is for human monocytes, the precursors to hMDMs. Researchers should consider these values as a starting point for determining optimal concentrations in differentiated macrophages.

Table 1: In Vitro Inhibitory Activity of **GSK583**

Assay Description	Cell Type	Stimulant	Measured Cytokine	IC50 Value	Reference(s)
Cytokine Production Inhibition	Primary Human Monocytes	MDP	TNF- α	8 nM	[1][4][5]
Cytokine Production Inhibition	Human Whole Blood	MDP	TNF- α	237 nM	[4][5]
Cytokine Production Inhibition	Human Crohn's Disease and Ulcerative Colitis Biopsy Explants	Endogenous	TNF- α and IL-6	~200 nM	[1]

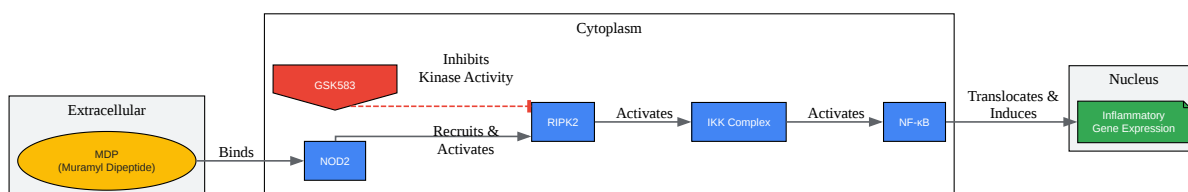
Table 2: Biochemical and Cellular Selectivity of **GSK583**

Assay Description	Target/Assay	IC50 Value / Observation	Reference(s)
Biochemical Inhibition	RIPK2 Kinase	5 nM	[1][5]
Biochemical Inhibition	RIPK3 Kinase	16 nM	[1]
Cellular Necroptosis Inhibition	RIPK3-dependent Necroptosis	No inhibition up to 10 μ M	[1]
Kinase Panel Selectivity	Panel of 300 Kinases	Excellent selectivity at 1 μ M	[5]
Cellular Pathway Selectivity (at 1 μ M)	NOD1/NOD2 Signaling	Complete inhibition	[1]
Cellular Pathway Selectivity (at 1 μ M)	TLR2, TLR4, TLR7, IL-1R, TNFR Signaling	Little to no inhibition	[1]

Signaling Pathways and Experimental Workflow

NOD2-RIPK2 Signaling Pathway and Inhibition by GSK583

The following diagram illustrates the NOD2 signaling cascade and the point of inhibition by GSK583.

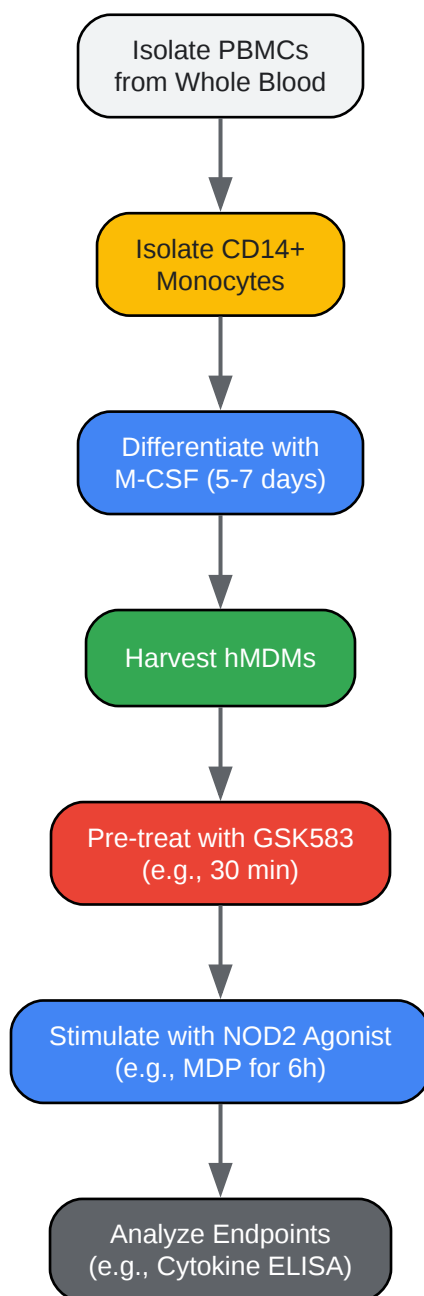


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NOD2 signaling pathway and **GSK583** inhibition.

Experimental Workflow for hMDM Generation and **GSK583** Treatment

This diagram outlines the key steps from monocyte isolation to data analysis when studying the effects of **GSK583**.



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Workflow for **GSK583** studies in hMDMs.

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Macrophages (hMDMs)

This protocol describes the generation of hMDMs from peripheral blood mononuclear cells (PBMCs).

Materials:

- Ficoll-Paque PLUS
- RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant Human M-CSF
- PBS (Phosphate-Buffered Saline)

Procedure:

- **PBMC Isolation:** Isolate PBMCs from human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
- **Monocyte Enrichment:** Isolate monocytes from the PBMC fraction using a negative selection method (e.g., RosetteSep™) or positive selection (e.g., CD14 MicroBeads) for high purity.
- **Cell Seeding:** Resuspend the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in tissue culture-treated plates at a desired density (e.g., 1×10^6 cells/mL).

- Differentiation: Add 50-100 ng/mL of recombinant human M-CSF to the culture medium to induce differentiation into macrophages.[6]
- Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator. Replace the medium with fresh M-CSF-containing medium every 2-3 days.
- Macrophage Harvest: After 5-7 days, cells will have differentiated into adherent macrophages. They can be used directly in the culture plates or harvested by gentle scraping or using a cell detachment solution.

Protocol 2: Inhibition of NOD2-Mediated Cytokine Production in hMDMs

This protocol details the steps to assess the inhibitory effect of **GSK583** on MDP-stimulated cytokine release from hMDMs.

Materials:

- Differentiated hMDMs in culture plates (from Protocol 1)
- **GSK583** (stock solution in DMSO)
- Muramyl dipeptide (MDP) (stock solution in sterile water or PBS)
- Cell culture medium (RPMI-1640 + 10% FBS)
- ELISA kit for the cytokine of interest (e.g., TNF- α , IL-6)

Procedure:

- Cell Plating: If not already in appropriate plates, seed the differentiated hMDMs in 96-well or 24-well plates and allow them to adhere overnight.
- **GSK583** Pre-treatment: Prepare serial dilutions of **GSK583** in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. A suggested concentration range to test is 0.1 nM to 1 μ M.

- Remove the old medium from the cells and add the medium containing the different concentrations of **GSK583** or a vehicle control (DMSO).
- Incubate the plates for 30 minutes at 37°C in a 5% CO2 incubator.[1]
- Macrophage Stimulation: Prepare a solution of MDP in cell culture medium at a concentration that is 2x the final desired concentration (e.g., 20 µg/mL for a final concentration of 10 µg/mL).
- Add an equal volume of the MDP solution to each well. Also include control wells with no MDP stimulation.
- Incubation: Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured. A 6-hour incubation is a good starting point for TNF-α.[1]
- Supernatant Collection: After incubation, centrifuge the plates (e.g., at 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the culture supernatants for cytokine analysis.
- Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
- Data Analysis: Plot the cytokine concentration against the log of the **GSK583** concentration and perform a non-linear regression to determine the IC50 value.

Conclusion

GSK583 is a powerful and specific inhibitor of RIPK2 kinase, making it an invaluable tool for dissecting the role of NOD1/2 signaling in human monocyte-derived macrophages. The provided protocols and data serve as a foundation for designing and executing experiments to investigate the impact of RIPK2 inhibition on macrophage function in the context of innate immunity and inflammatory diseases. Researchers are encouraged to optimize concentrations and incubation times for their specific experimental systems.

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